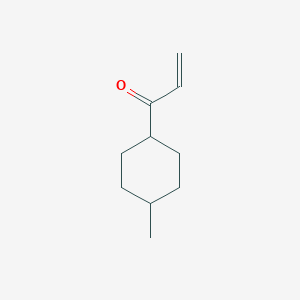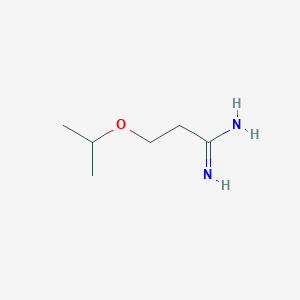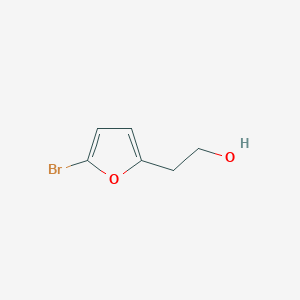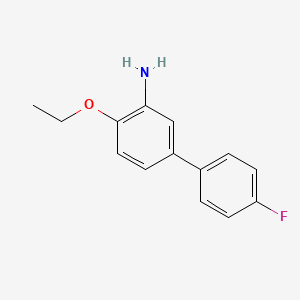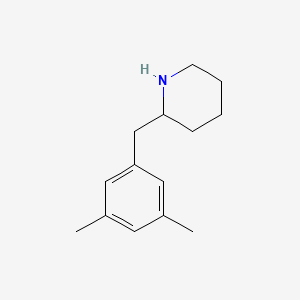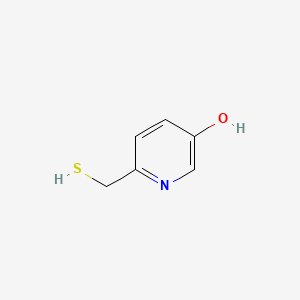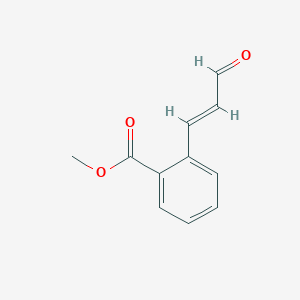
1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a methoxy-methylphenyl group
Preparation Methods
The synthesis of 1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-3-methylphenyl and cyclopentane derivatives.
Reaction Conditions: The key step involves the formation of the cyclopentane ring through a cyclization reaction. This can be achieved using various catalysts and reaction conditions, such as Lewis acids or transition metal catalysts.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: These interactions can activate or inhibit various biochemical pathways, resulting in changes in cellular function or signaling.
Comparison with Similar Compounds
1-(2-Methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid or other cyclopentane derivatives with different substituents.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2-methoxy-3-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-10-6-5-7-11(12(10)17-2)14(13(15)16)8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) |
InChI Key |
OLTCWGLWIGUAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCCC2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


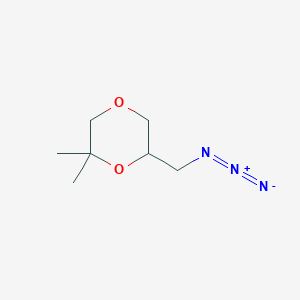


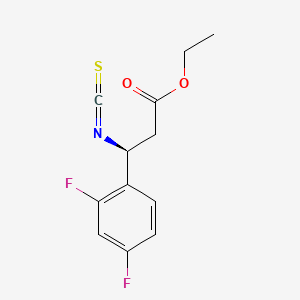

![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)
